molecular formula C8H9NO2S B089599 (4-Aminophenylthio)acetic acid CAS No. 104-18-7

(4-Aminophenylthio)acetic acid

Cat. No. B089599
CAS RN: 104-18-7
M. Wt: 183.23 g/mol
InChI Key: CTPIHHXCACYCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl derivatives, such as biphenyl-4,4′-diacetic acid, involves a three-stage organic strategy characterized by elemental analysis, spectroscopic techniques (including FT-IR, Raman, 1H, and 13C NMR), and thermogravimetric measurements. These compounds often crystallize in specific space groups, indicating a degree of structural specificity achievable through precise synthetic routes (Sienkiewicz-Gromiuk et al., 2014).

Molecular Structure Analysis

Structural characterization of triorganotin(IV) complexes of related amino acetic acids reveals polymeric structures and coordination in the zwitterionic form. Such analyses often involve 1H, 13C, 119Sn-NMR, and X-ray diffraction, highlighting the complex's geometric configuration and intermolecular interactions (Baul et al., 2002).

Chemical Reactions and Properties

Reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide under basic conditions produce ketene dithioacetals, demonstrating the reactivity of these compounds towards nucleophilic addition and the formation of heterocyclic structures (Dölling et al., 1993).

Physical Properties Analysis

Studies on similar compounds like 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives highlight their expected anti-inflammatory and immunosuppressive activity, revealing insights into the physical properties and potential biological interactions of these compounds (Stankiewicz et al., 1981).

Chemical Properties Analysis

The vibrational analysis and quantum chemical computations of related compounds, such as [(4-Hydroxyphenyl)amino] (oxo) acetic acid, provide detailed insights into their chemical properties. These studies offer valuable information on molecular geometry, bonding features, and the impact of intramolecular interactions on chemical behavior (Bell & Dhas, 2019).

Scientific Research Applications

  • Treatment of Ulcerative Colitis : A study by Jilani, Shomaf, and Alzoubi (2013) reported the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known NSAID, which was effective in treating ulcerative colitis in a rat model. This suggests potential applications of (4-Aminophenylthio)acetic acid derivatives in treating inflammatory bowel diseases (Jilani, Shomaf, & Alzoubi, 2013).

  • Inhibition of Aldose Reductase : Da Settimo et al. (2005) studied acetic acid derivatives of naphtho[1,2-d]isothiazole as novel aldose reductase inhibitors. These compounds, including (4-Aminophenylthio)acetic acid derivatives, showed significant inhibition activity, suggesting their potential in treating conditions like diabetic cataracts (Da Settimo et al., 2005).

  • Cleavage of Pyrimidine Derivatives : Andrews and Tong (1968) found that (4-Aminophenylthio)acetic acid derivatives could lead to the cleavage of the pyrimidine ring under certain conditions, indicating potential applications in chemical synthesis and molecular biology research (Andrews & Tong, 1968).

  • Advanced Oxidation Processes : Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, mentioning compounds like 4-aminophenol, which is structurally related to (4-Aminophenylthio)acetic acid. This implies potential environmental applications in the degradation of pharmaceuticals (Qutob et al., 2022).

  • Electrochemical Studies : Sicker et al. (1995) investigated the electrochemical reduction of o-nitrophenylthioacetic derivatives, which is closely related to (4-Aminophenylthio)acetic acid, indicating its potential applications in electrochemistry (Sicker et al., 1995).

  • Vibrational Spectral Analysis : Bell and Dhas (2019) performed vibrational spectral analysis and quantum chemical computation on [(4-Hydroxyphenyl)amino] (oxo) acetic acid, which is structurally similar to (4-Aminophenylthio)acetic acid. This work is relevant to understanding the molecular structure and properties of such compounds (Bell & Dhas, 2019).

Safety And Hazards

“(4-Aminophenylthio)acetic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetic acid
Source PubChem
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InChI

InChI=1S/C8H9NO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIHHXCACYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146205
Record name (4-Aminophenylthio)acetic acid
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(4-Aminophenylthio)acetic acid

CAS RN

104-18-7
Record name 2-[(4-Aminophenyl)thio]acetic acid
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Record name (4-Aminophenylthio)acetic acid
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Synthesis routes and methods I

Procedure details

Into a 500 ml three-necked flask were charged 60 ml of water, 120 ml of methanol and 75 g of sodium hydroxide. 75 g of 4-aminothiphenol and 85 g of sodium chloroacetate were then slowly added to the mixture over an ice bath. Thereafter, the reaction mixture was allowed to cool to room temperature where it was then stirred for 6 hours. After reaction, concentrated hydrochloric acid was added dropwise to the reaction mixture over an ice bath until the pH value of the solution reached 1. As a result, precipitation of a solid matter was observed. The precipitate was filtered off, thoroughly washed with water, and then dried to obtain 95 g of 4-aminophenylsulfanylacetic acid (white powder).
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Synthesis routes and methods II

Procedure details

1.6 parts of sodium hydroxide was dissolved in ethanol. A solution of 5 parts of p-aminothiophenol in 20 parts of ethanol was added to the solution. The mixture thus obtained was cooled at 0° C. or below. A solution of 3.8 parts of chloroacetic acid and 3.4 parts of sodium hydrogencarbonate in 10 parts of water was added dropwise to the mixture, while the mixture was kept at 0° C. or below. After completion of the addition, the mixture was stirred at 0° C. for 3 hours and then adjusted at pH 3. A solid thus formed was filtered to obtain 5.4 parts of p-aminothiophenoxyacetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sawada, N Kato, K Kaihatsu - Current pharmaceutical …, 2012 - ingentaconnect.com
Methods for regulating peptide conformation by non-harmful light stimuli can be useful for remotely controlling cellular functions in vitro. Here, we synthesized a series of p-heteroatom-…
Number of citations: 11 www.ingentaconnect.com
P Yadav, S Srivastava, T Patil, R Raghuvanshi… - Journal of Hazardous …, 2021 - Elsevier
The present study analysed time (0.5 h to 24 h) and tissue [roots, old leaves (OL) and young leaves (YL)] dependent nature of arsenic (As) accumulation and ensuing responses in two …
Number of citations: 25 www.sciencedirect.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow
S Alizarin Red, I Arsenazo - Other Organic Ligands, 1974 - Springer
Number of citations: 0

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